Product packaging for DH-6-OH-rotenone(Cat. No.:CAS No. 95463-62-0)

DH-6-OH-rotenone

Cat. No.: B1206332
CAS No.: 95463-62-0
M. Wt: 412.4 g/mol
InChI Key: YWJDTVOUNFWLON-AYPBNUJASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DH-6-OH-rotenone (CAS 95463-62-0) is a chemically modified analog of rotenone, a compound widely used in research for its potent inhibitory effects on mitochondrial complex I . As a key component of the electron transport chain, complex I is crucial for cellular energy production, and its inhibition is a primary method for modeling mitochondrial dysfunction in experimental settings . The specific hydroxylated and hydrogenated structure of this compound is expected to influence its solubility, bioavailability, and binding affinity compared to the parent rotenone molecule, making it a valuable tool for investigating structure-activity relationships . Researchers utilize rotenone and its derivatives extensively to study cellular bioenergetics, oxidative stress, and mechanisms of neurotoxicity, particularly in the context of modeling Parkinson's disease pathophysiology in vitro and in vivo . Like rotenone, this compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Strict precautions must be observed during handling to prevent exposure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O7 B1206332 DH-6-OH-rotenone CAS No. 95463-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95463-62-0

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

(1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

InChI

InChI=1S/C23H24O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,11,16,20,25H,7,10H2,1-4H3/t16-,20-,23-/m1/s1

InChI Key

YWJDTVOUNFWLON-AYPBNUJASA-N

SMILES

CC(C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC

Isomeric SMILES

CC(C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC

Canonical SMILES

CC(C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC

Synonyms

1',2'-dihydro-6-hydroxyrotenone
DH-6-OH-rotenone

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Rotenoids

Plant Sources and Geographic Distribution of Rotenoid-Producing Species

Rotenoid-producing plants are predominantly found in tropical and subtropical regions of the world, including Southeast Asia, South and Central America, and Africa. termedia.plstjohns.edutermedia.pl These plants have been used for centuries by indigenous populations for fishing and pest control. ias.ac.intermedia.pl The primary genera known for producing significant quantities of rotenoids are Derris, Lonchocarpus, Tephrosia, and Mundulea. ias.ac.intermedia.pl The concentration and specific types of rotenoids can vary significantly between species and even within different parts of the same plant, with the roots and stems often being the most concentrated sources. wikipedia.orgtermedia.plresearchgate.netumn.edu

Table 1: Major Plant Genera Producing Rotenoids and Their Geographic Distribution This interactive table provides details on key plant genera known for producing rotenoids.

Genus Common Name(s) Primary Geographic Distribution Plant Part(s) with High Rotenoid Content Key References
Derris Tuba Root, Derris Southeast Asia, Southwest Pacific Islands Roots, Stems ias.ac.instjohns.eduresearchgate.net
Lonchocarpus Cubé, Timbo South and Central America (esp. Peru) Roots ias.ac.instjohns.edufisheries.org
Tephrosia Fish Poison Bean, Vogel's Tephrosia Tropical Africa, Asia, Americas Leaves, Seeds, Roots ias.ac.inumn.eduscielo.br
Mundulea - Tropical Africa, Asia - ias.ac.intermedia.pl
Millettia - Tropical Africa, Asia Roots, Stems, Seeds ias.ac.in
Amorpha False Indigo North America - researchgate.netresearchgate.net

Advanced Isolation and Purification Techniques for Dihydroxyrotenones and Related Rotenoids

The isolation of specific rotenoids, such as dihydroxyrotenones, from complex natural extracts or fermentation broths requires a multi-step approach involving sophisticated extraction and chromatographic techniques.

Initial extraction from powdered plant material (e.g., roots, leaves) or microbial cultures is typically performed using organic solvents. asm.org Solvent systems such as chloroform, acetone, or mixtures like chloroform-methanol are effective for this purpose. researchgate.net Modern, more efficient methods like Pressurized Liquid Extraction (PLE) can also be employed to maximize the yield of the crude extract.

Following extraction, the crude mixture undergoes purification to isolate the target compounds. A common and foundational technique is column chromatography using silica (B1680970) gel as the stationary phase. asm.orgtandfonline.com The column is eluted with a gradient of solvents, gradually increasing in polarity, to separate the mixture into different fractions based on the affinity of the compounds for the silica. asm.orgfisheries.org

For finer separation and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. tandfonline.com It can be used in a preparative mode to obtain pure compounds. Reverse-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating the various components of a rotenoid mixture. For highly polar analytes, other techniques like Hydrophilic Interaction Chromatography (HILIC) can be utilized.

Throughout the process, Thin-Layer Chromatography (TLC) is used as a rapid, qualitative tool to monitor the separation process, identify fractions containing the desired compounds, and assess purity. asm.orgtandfonline.com Modern analytical workflows often couple Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) and other detectors to rapidly profile the chemical constituents of an extract before targeted isolation. nih.gov This allows researchers to identify known rotenoids and pinpoint novel or rare ones, like dihydroxyrotenones, for subsequent large-scale purification. nih.gov

Chemodiversity and Structural Elucidation of Naturally Occurring Hydroxylated Rotenoids

The structural backbone of rotenoids allows for extensive chemical diversification, leading to a wide array of naturally occurring analogs. mdpi.com This chemodiversity arises from variations in oxidation levels and the addition of functional groups, particularly hydroxyl (-OH) groups, at different positions on the molecule. mdpi.comfrontiersin.org Hydroxylated rotenoids are a significant subgroup, with hydroxylation occurring at various points, such as the 12a-position (e.g., rotenolone (B1679575), tephrosin) or on the side chain. umn.edufisheries.org

A single plant extract can contain a remarkable variety of these compounds. For instance, a detailed analysis of Lonchocarpus utilis (Cubé) resin identified 29 distinct rotenoid constituents, including four isomers of 4′,5′-dihydro-4′,5′-dihydroxytephrosin. fisheries.org This highlights the subtle structural variations that nature can produce. Similarly, biotransformation processes can generate multiple hydroxylated products from a single precursor, as seen with the production of 1',2'-dihydro-6-hydroxyrotenone alongside other dihydroxyrotenones from Streptomyces griseus. nih.gov

The definitive identification and structural elucidation of these complex molecules rely on a combination of advanced spectroscopic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D-NMR (¹H and ¹³C) and 2D-NMR experiments (like HETCOR) are indispensable for determining the carbon skeleton and the precise placement of protons and functional groups, including hydroxyls. researchgate.netnih.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula of the compound. Fragmentation patterns observed in the mass spectrum offer additional clues about the structure. nih.gov

Chiroptical Methods : Techniques such as Circular Dichroism (CD) are used to determine the absolute configuration (stereochemistry) of the molecule, which is crucial as different stereoisomers can have different biological activities. scielo.brnih.gov

Through the application of these methods, researchers can confidently identify both known rotenoids and novel structures, such as the 6-hydroxy-2,3,9-trimethoxy-rotenoid isolated from Clitoria fairchildiana seeds, contributing to the ever-expanding library of natural products. nih.gov

Biosynthetic Pathways and Metabolic Transformations of Dh 6 Oh Rotenone

Enzymatic Mechanisms in Rotenoid Biosynthesis Relevant to Hydroxylated Derivatives

The biosynthesis of rotenoids, a class of isoflavonoids, is a complex process involving a series of enzymatic reactions. The core structure of rotenoids is derived from the isoflavonoid (B1168493) pathway. nih.govrsc.orgrsc.org The formation of hydroxylated rotenoid derivatives is a critical step in the diversification of these compounds in nature.

The introduction of hydroxyl groups onto the rotenoid skeleton is primarily catalyzed by a versatile group of enzymes known as cytochrome P450 monooxygenases. nih.gov These enzymes are involved in the biosynthesis of a wide array of plant secondary metabolites, including phenylpropanoids, lipids, and phytohormones. nih.gov In the context of rotenoid biosynthesis, specific P450 enzymes are responsible for the hydroxylation of the isoflavonoid precursors, which then undergo further modifications to form the final rotenoid structure.

The general mechanism of cytochrome P450-catalyzed hydroxylation involves the activation of molecular oxygen and the insertion of one oxygen atom into a C-H bond of the substrate, resulting in a hydroxylated product. nih.govmdpi.com This process is highly regio- and stereoselective, meaning that the hydroxyl group is added to a specific position on the molecule with a specific spatial orientation. nih.gov The diversity of cytochrome P450 enzymes in plants allows for the production of a wide range of hydroxylated rotenoids. nih.gov While the specific enzymes responsible for the direct biosynthesis of DH-6-OH-rotenone have not been explicitly identified, the known functions of P450 enzymes in isoflavonoid and rotenoid biosynthesis provide a clear framework for its potential formation.

Enzyme Class General Function in Rotenoid Biosynthesis Relevance to Hydroxylated Derivatives
Isoflavone (B191592) SynthaseCatalyzes the key rearrangement step from a flavanone (B1672756) to an isoflavone backbone. mdpi.comProvides the foundational structure for subsequent hydroxylations.
Cytochrome P450 MonooxygenasesCatalyze various hydroxylation and other oxidative reactions on the isoflavone core. nih.govDirectly responsible for the introduction of hydroxyl groups at various positions, leading to hydroxylated rotenoid precursors.
O-MethyltransferasesTransfer a methyl group to hydroxyl groups.Can modify the hydroxylated intermediates, influencing the final structure.
PrenyltransferasesAdd isoprenoid side chains.A key step in the formation of the complete rotenone (B1679576) skeleton, which can occur before or after hydroxylation steps.

Biotransformation and Metabolite Profiling of Rotenoids, Including this compound

Once formed, rotenoids can undergo further transformations in biological systems, a process known as biotransformation. These transformations are often part of the organism's detoxification pathways or can lead to the formation of new bioactive compounds. The study of rotenoid biotransformation and the profiling of its metabolites are essential for understanding their complete lifecycle and biological effects.

Microbial transformation studies have shown that various microorganisms can metabolize rotenone into a range of hydroxylated derivatives. For instance, the fungus Cunninghamella blakesleeana has been shown to transform rotenone into 1',2'-dihydro-1',2'-dihydroxyrotenone and 3'-hydroxyrotenone (amorphigenin). nih.govresearchgate.net This demonstrates the enzymatic capability of microorganisms to introduce multiple hydroxyl groups onto the rotenone structure.

In mammals, the metabolism of rotenone also leads to the formation of hydroxylated metabolites. Studies have identified 12abeta-hydroxyrotenone as a major metabolite. nih.gov The oxidation of the isopropenyl substituent to form mono- and diol derivatives has also been reported. nih.gov While this compound has not been specifically identified as a major metabolite in these studies, the known metabolic pathways suggest that dihydroxylated forms of rotenone can be produced. The exact profile of metabolites can vary depending on the species and the specific enzymes involved.

Organism/System Known Rotenone Metabolites Type of Transformation
Cunninghamella blakesleeana1',2'-dihydro-1',2'-dihydroxyrotenone, 3'-hydroxyrotenoneDihydroxylation, Hydroxylation nih.govresearchgate.net
Mammalian Systems12abeta-hydroxyrotenoids, mono- and diol derivatives of the isopropenyl side chainHydroxylation, O-demethylation, Oxidation nih.gov

Role of Cytochrome P450 Enzymes in Rotenoid Metabolism and Hydroxylation

Cytochrome P450 enzymes are the primary drivers of Phase I metabolism of a vast number of foreign compounds (xenobiotics), including natural products like rotenone. researcher.life In the context of rotenoid metabolism, these enzymes play a pivotal role in the hydroxylation reactions that are the first step in the detoxification and excretion of these compounds.

Research has shown that specific human cytochrome P450 enzymes are responsible for the metabolism of rotenone. Notably, CYP3A4 and CYP2C19 have been identified as key enzymes in the formation of 12abeta-hydroxyrotenoids from rotenone and its analogue, deguelin (B1683977). nih.gov CYP2C19 has been found to be more selective in this specific hydroxylation reaction compared to CYP3A4. nih.gov

The general catalytic cycle of cytochrome P450 enzymes involves the binding of the substrate, followed by a series of electron transfer steps and the activation of molecular oxygen to a highly reactive state. This reactive oxygen species is then able to hydroxylate the substrate. The specificity of different P450 isoforms determines which part of the rotenone molecule is hydroxylated. While the formation of this compound has not been directly attributed to a specific P450 enzyme, the known versatility of this enzyme superfamily suggests that hydroxylation at various positions on the rotenone core, including potentially at the C6 position, is mechanistically plausible. Further research is needed to identify the specific P450 isoforms that may be involved in the formation of dihydroxylated rotenone derivatives.

Cytochrome P450 Isoform Known Role in Rotenoid Metabolism Observed Metabolites
CYP3A4Metabolism of rotenone and deguelin. nih.gov12abeta-hydroxyrotenoids nih.gov
CYP2C19More selective metabolism of rotenone and deguelin. nih.gov12abeta-hydroxyrotenoids nih.gov

Molecular and Cellular Mechanisms of Action of Dh 6 Oh Rotenone

Inhibition of Mitochondrial Complex I and Bioenergetic Perturbations

The interference with mitochondrial Complex I by DH-6-OH-rotenone (via rotenone's known mechanism) leads to a cascade of bioenergetic disruptions within the cell.

Rotenone (B1679576) binds to Complex I, preventing the transfer of electrons from NADH to ubiquinone wikipedia.orgacs.org. This blockage causes a backup of electrons within the mitochondrial matrix wikipedia.org. The impaired electron flow disrupts the proton gradient across the inner mitochondrial membrane, which is essential for oxidative phosphorylation acs.orgmdpi.comspandidos-publications.comnih.gov. Consequently, the efficiency of ATP synthesis via this pathway is significantly reduced. Studies have shown that rotenone treatment leads to an immediate inhibition of mitochondrial basal oxygen consumption rate (OCR), a decrease in ATP-linked OCR, and a reduction in cellular respiratory capacity nih.govplos.orgmdpi.com. Furthermore, rotenone has been observed to decrease mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health and function mdpi.commdpi.comacs.orgnih.gov.

The direct consequence of impaired oxidative phosphorylation is a substantial depletion of cellular adenosine (B11128) triphosphate (ATP) levels nih.govmdpi.comnih.govnih.govresearchgate.netutas.edu.aunih.gov. ATP is the primary energy currency of the cell, and its reduction severely impacts various cellular processes, including cell survival, proliferation, and the maintenance of cellular homeostasis. Rotenone's effect on ATP production disrupts cellular energy metabolism, leading to a state of energy deficit nih.govacs.orgnih.govplos.orgmdpi.comnih.govresearchgate.netutas.edu.au. Research indicates that rotenone can also induce compensatory metabolic shifts, such as stimulating glycolysis, while altering the levels of key metabolic intermediates like succinyl-CoA and increasing β-hydroxybutyryl-CoA acs.orgnih.govplos.org.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

The disruption of the electron transport chain by rotenone is a significant source of increased reactive oxygen species (ROS) production.

When electron transfer is blocked at Complex I, electrons can leak and prematurely reduce molecular oxygen, leading to the formation of superoxide (B77818) anions (O₂•⁻) and subsequently other ROS like hydrogen peroxide (H₂O₂) mdpi.comresearchgate.netwikipedia.orgtermedia.placs.orgfrontiersin.orgmdpi.comspandidos-publications.commdpi.commdpi.com. This surge in ROS production overwhelms the cell's natural antioxidant defense mechanisms, resulting in a state of oxidative stress and a disruption of the cellular redox balance mdpi.comresearchgate.netnih.govfrontiersin.orgmdpi.comnih.govnih.gov. Studies have demonstrated that rotenone exposure significantly reduces the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and depletes levels of reduced glutathione (B108866) (GSH) mdpi.comresearchgate.netinformaticsjournals.co.in. The cellular response to oxidative stress often involves the activation of transcription factors like Nrf2, which upregulates antioxidant genes, including heme oxygenase-1 (HO-1); however, rotenone's impact on these pathways can be complex frontiersin.orgnih.govaginganddisease.orgscielo.br.

Table 1: Impact of Rotenone on Antioxidant Enzyme Activity in SH-SY5Y Cells

EnzymeControl (U/mg protein)Rotenone (6h) (U/mg protein)% Decrease from Control
SOD14.30 ± 0.555.73 ± 0.3760.0%
CAT233.64 ± 8.1279.99 ± 7.4765.8%

Data adapted from mdpi.com. Values represent mean ± standard error of the mean.

The excessive ROS generated by rotenone can cause significant damage to various cellular components, including lipids, proteins, and DNA researchgate.netwikipedia.orgmdpi.commdpi.comnih.govresearchgate.netpnas.orgbiorxiv.org. Oxidative damage to DNA can manifest as base modifications, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), a marker of oxidative DNA damage pnas.orgplos.org. Studies have shown that rotenone exposure can lead to increased levels of 8-OH-dG and that cells deficient in DNA repair mechanisms (e.g., H2Ax knockout cells) exhibit reduced survival upon rotenone treatment, indicating a role for DNA damage in its toxicity pnas.orgplos.org. Furthermore, lipid peroxidation (LPO), a process where free radicals damage cell membranes, is another consequence of rotenone-induced oxidative stress researchgate.netinformaticsjournals.co.in.

Modulation of Intracellular Signaling Pathways

Compound List:

this compound

Rotenone

NADH: ubiquinone oxidoreductase (Complex I)

Superoxide dismutase (SOD)

Catalase (CAT)

Reduced glutathione (GSH)

Heme oxygenase-1 (HO-1)

Nuclear factor erythroid 2-related factor 2 (Nrf2)

Adenosine triphosphate (ATP)

Reactive oxygen species (ROS)

Hydrogen peroxide (H₂O₂)

Superoxide anion (O₂•⁻)

8-hydroxy-2'-deoxyguanosine (8-OH-dG)

Lipid peroxidation (LPO)

Mitogen-activated protein kinase (MAPK)

Endoplasmic reticulum (ER) stress

Phosphatidylinositol 3-kinase/Akt/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR)

Caspase

Tubulin

PI3K/Akt/mTOR Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular network that governs cell survival, growth, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer and neurodegenerative disorders. Research on rotenone suggests it can influence this pathway, although the precise interactions of this compound are yet to be fully elucidated.

NF-κB Activation and Inflammatory Response Mechanisms

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central regulator of immune responses, inflammation, cell survival, and apoptosis. Environmental toxins, including pesticides like rotenone, have been shown to activate this pathway, leading to the production of pro-inflammatory cytokines and microglial activation.

Research indicates that rotenone can directly activate the NF-κB signaling pathway in microglial cells (BV2 cell line), leading to increased production of inflammatory cytokines such as TNF-α and IL-1β plos.orgnih.gov. This activation is often dependent on the mitogen-activated protein kinase (MAPK) p38 pathway and is associated with the production of reactive oxygen species (ROS) generated by mitochondrial dysfunction plos.org. Rotenone's ability to induce inflammation via NF-κB activation is implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease, where microglial activation and neuroinflammation play significant roles scientificarchives.complos.orgnih.gov. The mechanism involves the phosphorylation and degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of inflammatory genes oncotarget.comdovepress.com. Given that this compound is a derivative of rotenone, it is plausible that it could also engage with and modulate the NF-κB pathway, potentially contributing to inflammatory responses within cells.

Effects on Cellular Structure and Dynamics

The structural integrity and dynamic processes within cells are crucial for their function and survival. Rotenone and its derivatives can interfere with these fundamental cellular mechanisms, impacting cytoskeletal organization and organelle dynamics.

Microtubule Destabilization and Cytoskeletal Dynamics

The cytoskeleton, particularly microtubules, plays a vital role in maintaining cell shape, intracellular transport, and cell division. Rotenone has been demonstrated to disrupt microtubule structures. Studies in Dictyostelium discoideum showed that rotenone treatment led to less assembled, shorter microtubule structures, with a significant percentage of treated cells exhibiting disrupted microtubule organization compared to control cells mdpi.com. Similarly, research on neuronal polarization indicated that rotenone could induce microtubule destabilization, affecting axonogenesis by interfering with the stability of microtubules and promoting RhoA and ROCK activation nih.gov. This destabilization can impair axonal transport and neuronal function. Furthermore, rotenone's effect on peroxisomal dynamics was found to be related to its microtubule-destabilizing activity rather than oxidative stress alone researchgate.net. These findings suggest that this compound might also exert effects on the cytoskeleton, potentially leading to microtubule destabilization and altered cellular dynamics.

Mitochondrial Dynamics and Morphology Alterations

Mitochondria are highly dynamic organelles whose morphology and function are tightly regulated by processes of fusion and fission. These dynamics are essential for cellular energy production, calcium homeostasis, and signaling. Rotenone, as a mitochondrial Complex I inhibitor, significantly impacts mitochondrial function and can influence mitochondrial dynamics.

Research has shown that rotenone can alter mitochondrial dynamics by inhibiting mitochondrial fusion while increasing mitochondrial velocity mdpi.com. It disrupts the balance between fission and fusion processes, leading to changes in mitochondrial morphology. While rotenone's effect on mitochondrial morphology in some contexts was found to be dependent on ROS generation, in others, it was independent of ROS but linked to its microtubule-active properties researchgate.net. Specifically, rotenone has been shown to increase mitochondrial velocity and inhibit fusion, which could impair the efficient provision of energy in high-demand areas of the cell mdpi.com. The disruption of mitochondrial dynamics by rotenone is considered a key factor in the pathogenesis of neurodegenerative diseases researchgate.netnih.gov. Given that this compound is a derivative of rotenone and directly affects mitochondrial function, it is highly probable that it also induces alterations in mitochondrial dynamics and morphology, potentially through similar or related mechanisms.

Mechanisms of Programmed Cell Death and Survival Pathways

Programmed cell death, or apoptosis, is a tightly regulated process essential for development and tissue homeostasis. Disruptions in apoptotic pathways can lead to various diseases, including cancer and neurodegeneration. This compound's effects on cell viability are likely mediated through its influence on apoptotic signaling cascades.

Apoptotic Signaling Cascades (e.g., Caspase Activation, Bcl-2 Family)

Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway is particularly sensitive to mitochondrial integrity and is heavily regulated by the Bcl-2 protein family. This family comprises both pro-apoptotic proteins (e.g., Bax, Bak, Bim) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) that control the permeabilization of the outer mitochondrial membrane nih.govresearchgate.netmdpi.comfrontiersin.org.

Mitochondrial dysfunction, such as that induced by Complex I inhibitors like rotenone, can lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates caspase-9, initiating a cascade of downstream effector caspases (e.g., caspase-3), which execute the apoptotic program by degrading cellular proteins mdpi.comscielo.org. The balance between pro- and anti-apoptotic Bcl-2 family members is critical in determining whether a cell commits to apoptosis. For instance, an increased ratio of Bax to Bcl-2 promotes mitochondrial outer membrane permeabilization researchgate.net. While specific data on this compound's direct interaction with these apoptotic mediators is not detailed in the provided search results, its known mechanism as a mitochondrial inhibitor suggests it could trigger the intrinsic apoptotic pathway. This might involve disrupting mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase activation, or by modulating the expression or activity of Bcl-2 family proteins.

Structure Activity Relationship Sar Studies of Dh 6 Oh Rotenone and Analogues

Impact of Hydroxylation and Other Substituents on Biological Potency

The introduction of hydroxyl (-OH) groups and other substituents to the rotenoid scaffold can significantly alter its biological activity. Hydroxylation, in particular, plays a critical role in modifying the potency, selectivity, and pharmacokinetic properties of these compounds.

Hydroxylation generally increases the hydrophilicity of a molecule. For rotenoids, which are characteristically hydrophobic, this can have profound effects. For instance, increased hydrophilicity is expected to reduce the ease with which these compounds cross the blood-brain barrier (BBB). nih.govcam.ac.uk This is a significant consideration, as the neurotoxicity of rotenone (B1679576) has been linked to its ability to penetrate the central nervous system. nih.gov Studies on hydroxylated metabolites of rotenone and the related rotenoid, deguelin (B1683977), have shown that more hydrophilic derivatives are less likely to be detected in the brain. nih.govcam.ac.uk

The position of the hydroxyl group is a key determinant of biological potency. While specific SAR data for a C-6 hydroxylated rotenoid is not extensively detailed in the available literature, comprehensive studies on a library of 29 hydroxylated rotenoids demonstrate clear SAR trends. nih.govnih.gov The primary mechanism of action for many rotenoids is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). nih.govnih.gov

Research has shown that while the parent compounds rotenone and deguelin are the most potent inhibitors of complex I, numerous hydroxylated derivatives retain significant inhibitory activity. nih.govcam.ac.uk For example, compounds such as amorphigenin, dalpanol, and rotenolone (B1679575) (12a-hydroxyrotenone) are all potent inhibitors of complex I, albeit with higher IC50 values compared to rotenone. nih.gov These hydroxylated rotenoids have also been found to selectively inhibit the proliferation of prostate cancer cells, a characteristic linked to their ability to inhibit complex I. nih.govnih.gov The anti-proliferative effects of these compounds often correlate with their potency as complex I inhibitors. nih.gov

The following table summarizes the inhibitory potency of rotenone and several of its hydroxylated analogues against mitochondrial complex I.

Table 1: Inhibitory Potency of Rotenone and Hydroxylated Analogues against Mitochondrial Complex I

Compound Substitution IC50 (nM)
Rotenone Parent Compound 6.9
Deguelin Parent Compound 10.6
Amorphigenin 8'-hydroxy 130
Rotenolone 12a-hydroxy 130
Tephrosin 12a-hydroxy 220
Dalpanol 6',7'-dihydroxy 1800

Data sourced from studies on bovine heart mitochondrial membranes. nih.govcam.ac.uk

Stereochemical Influence on Molecular Interactions and Efficacy

The complex, multi-ring structure of rotenoids features several chiral centers, making stereochemistry a critical factor in their biological activity. mdpi.com The specific three-dimensional arrangement of atoms dictates how the molecule fits into its biological target, akin to a key fitting into a lock.

One of the most crucial stereochemical features of potent rotenoids is the cis-fusion of the B and C rings. nih.gov This junction forces the molecule into a bent, "roof-tile"-like shape. nih.govnih.gov This specific conformation is considered essential for high-potency inhibition of mitochondrial complex I. nih.gov Any alteration that changes this fundamental shape is likely to reduce activity.

To probe the importance of stereochemistry, synthetic stereoisomers of rotenone have been created and studied. For example, 5'α-epirotenone and 5'β-epirotenone, which differ from natural rotenone only in the stereochemistry at the E-ring, exhibit different inhibitory profiles against NADH-ubiquinone reductase. nih.govcapes.gov.br These findings indicate that the binding site on the enzyme recognizes the entire molecular shape of the rotenoid in a very precise manner. nih.gov While the cis-6a,12a BC ring junction is paramount, even more remote stereocenters, such as those on the E-ring, can influence both the potency and the mechanism of inhibition. nih.govnih.gov

Comparative Analysis of DH-6-OH-rotenone with Parent Rotenone and Other Rotenoids

A direct comparative analysis of a specific "this compound" is challenging due to the limited specific data for this named compound in scientific literature. However, by examining closely related hydroxylated rotenoids, a comparative picture emerges.

As established, parent rotenone is a highly potent inhibitor of mitochondrial complex I, with reported IC50 values in the low nanomolar range. nih.govcam.ac.uk Hydroxylation generally leads to a decrease in this inhibitory potency, though the resulting compounds can still be highly active. For instance, rotenolone and tephrosin, both hydroxylated at the 12a position, are approximately 19 to 32 times less potent than rotenone in inhibiting complex I. nih.gov Similarly, amorphigenin, another natural hydroxylated rotenoid, is about 19 times less potent than rotenone. nih.gov Despite this reduction in potency against the isolated enzyme, these hydroxylated derivatives can exhibit potent and more selective effects in cellular assays, such as selectively inhibiting the proliferation of cancer cells over healthy cells. nih.gov

In the context of neurotoxicity, rotenone is often compared with other mitochondrial toxins like 6-hydroxydopamine (6-OHDA). mdpi.comnih.gov While they have different mechanisms of cellular uptake and action, both are used to model Parkinson's disease by inducing dopaminergic neuron damage, partly through mitochondrial dysfunction and oxidative stress. nih.gov Rotenone is highly lipophilic and readily crosses cell membranes, whereas 6-OHDA requires specific transporters. nih.gov Hydroxylated rotenoids, being more polar than rotenone, would have pharmacokinetic profiles that differ significantly from both rotenone and 6-OHDA. Their reduced lipophilicity could potentially mitigate the neurotoxic effects associated with the parent compound by limiting access to the central nervous system. nih.govcam.ac.uk

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for dissecting the SAR of complex molecules like rotenoids at an atomic level. These methods provide insights that complement experimental data and help explain observed biological activities.

More advanced computational techniques, such as molecular dynamics (MD) simulations, have provided a dynamic view of how rotenoids interact with their target, mitochondrial complex I. nih.govresearchgate.netnih.gov These studies have revealed that rotenone is not a rigid molecule but possesses flexibility, primarily allowing it to exist in two main conformations: "bent" and "straight". nih.govresearchgate.net The MD simulations suggest that the bent conformer is more stable when bound within the active site of complex I. However, the straighter conformer is necessary for the molecule to pass through the narrow entry channel from the mitochondrial membrane to reach the binding site. nih.govresearchgate.net

This "conformational flexibility" hypothesis was validated experimentally through the synthesis of a rotenone derivative that was chemically "locked" in the straight conformation. This rigid analogue was found to be approximately 600 times less potent as a complex I inhibitor than the flexible, natural rotenone. nih.govresearchgate.net This provides strong evidence that the ability to transition between these shapes is crucial for efficient binding and high-potency inhibition.

Computational methods are also used to predict physicochemical properties, such as hydrophobicity (logP). For hydroxylated rotenoids, calculated SlogP values have been used to select compounds for further testing based on their likelihood of crossing the BBB. nih.govcam.ac.uk This predictive power allows for a more rational design and selection of analogues with potentially improved therapeutic profiles.

This article outlines the investigative methodologies and research models employed in the study of the chemical compound this compound. While this compound is recognized as a distinct chemical entity, the available scientific literature demonstrates a significant focus on its parent compound, rotenone, when examining these research areas. Specific studies detailing the application of advanced analytical chemistry techniques or omics approaches directly to this compound are not extensively documented in the provided search results. Therefore, this overview highlights the methodologies and models, noting the current landscape of research concerning this compound.

Investigative Methodologies and Research Models for Dh 6 Oh Rotenone Studies

Omics Approaches in this compound Research

Proteomics for Protein Expression and Modification Analysis

Proteomics, the large-scale study of proteins, is instrumental in dissecting the cellular response to chemical exposures. By analyzing the entire complement of proteins within a biological sample, researchers can identify changes in protein expression levels, post-translational modifications (PTMs), and protein-protein interactions that may be indicative of a compound's mechanism of action or toxicity nih.govnih.gov. While direct, detailed proteomic studies specifically focused on this compound were not extensively detailed in the reviewed literature, related compounds such as rotenone (B1679576) have been investigated using broad 'omics' analyses, revealing alterations in pathways critical for brain development nih.gov. Proteomic techniques can detect modifications like protein carbonylation, an irreversible PTM often associated with oxidative stress and loss of protein function, providing insights into cellular damage pathways nih.gov. The application of proteomics to this compound could therefore reveal specific protein targets or pathways affected by its presence, offering a deeper understanding of its biological impact.

Lipidomics for System-Wide Lipid Metabolism Alterations

Lipidomics offers a comprehensive view of the lipid profile within a biological system, revealing how chemical exposures can perturb lipid homeostasis and metabolic pathways mdpi.comcreative-proteomics.com. Studies investigating the effects of rotenone, a compound structurally related to this compound, have demonstrated that exposure can trigger system-wide lipidome alterations and metabolic trade-offs associated with neurodegenerative conditions like Parkinson's disease biorxiv.orgbiorxiv.org. Untargeted liquid chromatography-high-resolution mass spectrometry (LC-HRAMS)-based lipidomics has identified significant changes in various lipid classes, including glycerophospholipids (GP), sphingolipids (SP), fatty acyls (FA), and glycerolipids (GL) biorxiv.orgbiorxiv.org. These investigations have also highlighted a disruption in the cross-talk between mitochondrial and peroxisomal lipids, often linked to altered redox homeostasis biorxiv.orgbiorxiv.org. Such findings suggest that the brain may engage in complex metabolic adjustments, prioritizing neural integrity at the expense of peripheral lipid balance in response to such exposures biorxiv.orgbiorxiv.org. These lipidomic insights are crucial for understanding how compounds like this compound might influence cellular function and contribute to disease pathogenesis.

Table 1: Key Lipidome Alterations Observed in Rotenone Exposure Studies

Lipid ClassObserved AlterationAssociated Biological ImpactReference
GPSignificant alterationDisruption of lipid homeostasis biorxiv.orgbiorxiv.org
SPSignificant alterationDisruption of lipid homeostasis biorxiv.orgbiorxiv.org
FASignificant alterationDisruption of lipid homeostasis biorxiv.orgbiorxiv.org
GLSignificant alterationDisruption of lipid homeostasis biorxiv.orgbiorxiv.org
Mitochondrial-Peroxisomal LipidsLoss of cross-talkAltered redox homeostasis, potential link to neurodegeneration biorxiv.orgbiorxiv.org

Computational and Bioinformatics Approaches

Computational and bioinformatics methods provide powerful tools for analyzing complex biological data, predicting molecular interactions, and uncovering underlying mechanisms when experimental data is limited or requires further interpretation.

Machine learning (ML) techniques are increasingly utilized to analyze large datasets generated from neurotoxicity studies, enabling the identification of complex patterns and predictive modeling mdpi.comnih.gov. For instance, studies examining the neurotoxic effects of compounds like rotenone and 6-hydroxydopamine have employed ML algorithms, including unsupervised hierarchical clustering and supervised decision trees, to analyze mitochondrial parameters mdpi.comnih.gov. These computational approaches have successfully distinguished the neurotoxic effects of these compounds, particularly at higher concentrations, by identifying subtle differences in cellular responses mdpi.comnih.gov. Such ML applications are vital for predicting potential neurotoxic outcomes and understanding the dose-dependent mechanisms of chemical agents.

Table 2: Machine Learning Application in Neurotoxicity Analysis

ML MethodData AnalyzedCompound(s) StudiedKey FindingReference
Hierarchical ClusteringMitochondrial parametersRotenone, 6-OHDADistinguishes neurotoxic effects, especially at higher concentrations. mdpi.comnih.gov
Decision TreeMitochondrial parametersRotenone, 6-OHDADistinguishes neurotoxic effects, especially at higher concentrations. mdpi.comnih.gov

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for investigating how small molecules interact with biological targets, such as proteins frontiersin.orgnih.govnih.govbonvinlab.orgmedwinpublishers.comundip.ac.id. Molecular docking predicts the preferred binding orientation of a ligand to a protein's active site, estimating the binding affinity, which is a measure of the strength of the interaction medwinpublishers.comtandfonline.comnih.govnih.gov. In this context, this compound has been utilized as a positive control in molecular docking studies, where it demonstrated a binding affinity of -7.8 kcal/mol tandfonline.com. MD simulations, on the other hand, provide dynamic insights into these interactions by tracking the movement of atoms and molecules over time, revealing conformational changes, stability, and the precise nature of protein-ligand interactions nih.govnih.govbonvinlab.orgundip.ac.id. These simulations are crucial for elucidating the mechanisms of action and identifying specific binding sites frontiersin.orgundip.ac.idbiorxiv.org.

Ecological and Environmental Research Perspectives on Rotenoids

Environmental Fate and Degradation Pathways of Rotenoids in Natural Systems

The environmental persistence of rotenoids is influenced by a combination of physical, chemical, and biological factors. Rotenone (B1679576), the parent compound of DH-6-OH-rotenone, is known to degrade in both soil and aquatic environments. Its degradation gives rise to several metabolites, with rotenolone (B1679575) (12a-hydroxyrotenone) being a primary and significant product. researchgate.netresearchgate.net The fate of these compounds is dictated by conditions such as temperature, sunlight exposure, pH, and the presence of organic matter. wikipedia.org

In aquatic systems, rotenone can be removed from the water column through adsorption to soil and sediment particles. epa.gov This process can reduce its immediate bioavailability but may also create a reservoir from which it can be slowly released. The degradation of rotenone in water is accelerated by warmer temperatures and increased sunlight. wikipedia.org For instance, the half-life of rotenone in natural waters can range from approximately half a day at 24°C to 3.5 days at 0°C. wikipedia.org The degradation products, including hydroxylated forms, are generally considered to be less toxic than the parent compound. wikipedia.org

In soil, the degradation of rotenone and its metabolites is also influenced by temperature and soil composition. Studies have shown that a 10°C increase in temperature can significantly decrease the half-life of both rotenone and its primary metabolite, 12a-hydroxyrotenone. researchgate.net The degradation process in soil is complex and can follow multiphasic kinetics, indicating that multiple mechanisms are at play. researchgate.netresearchgate.net

Research on Biodegradation by Microbial Communities and Enzymatic Pathways

Microbial activity is a recognized contributor to the degradation of rotenoids in the environment, particularly in the absence of sunlight. nih.govresearchgate.net While photodegradation is often the dominant process in sunlit surface waters, microbial degradation becomes more significant in soil and sediment environments, as well as in water during periods of low light, such as under ice cover. nih.govresearchgate.net

Laboratory studies have indicated that biological pathways contribute to the breakdown of rotenone in soils. researchgate.net However, the specific microbial communities and enzymatic pathways responsible for the degradation of this compound and other hydroxylated rotenoids are not yet fully elucidated. Research in this area is ongoing to identify the key microorganisms and the metabolic routes they employ to break down these complex molecules. The process of microbial transformation can lead to the formation of various hydrated derivatives of rotenone.

Photodegradation Mechanisms and Environmental Half-Life Studies

Photodegradation is a major pathway for the breakdown of rotenoids in the environment, especially in aquatic systems. nih.govresearchgate.net Exposure to sunlight rapidly transforms rotenone into less toxic products, with rotenolone being a principal photoproduct. fisheries.org The rate of this process is dependent on light intensity, water clarity, and the presence of dissolved organic matter, which can either inhibit degradation by shielding the compounds from light or enhance it through sensitization processes. fisheries.org

The half-life of rotenone due to photodegradation can be very short, ranging from a few hours to a few days. wikipedia.orgfisheries.org For example, in surface waters, the photochemical half-life of rotenone has been observed to be between 4.18 and 20.12 hours. fisheries.org The primary degradation product, rotenolone, also undergoes photodegradation, although it may persist in the environment longer than the parent compound under certain conditions, with reported half-lives of up to 280 days in field studies under ice cover. nih.gov

Table 1: Environmental Half-Life of Rotenone and Rotenolone

CompoundEnvironmental CompartmentConditionsHalf-Life (DT50)Citation
RotenoneNatural Waters24°C~0.5 days wikipedia.org
RotenoneNatural Waters0°C3.5 days wikipedia.org
RotenoneSurface Waters (Photodegradation)Simulated Sunlight4.18 - 20.12 hours fisheries.org
RotenoneSilt Clay Loam Soil20°C, Dark8 days researchgate.net
RotenoneLoamy Soil20°C, Dark5 days researchgate.net
12a-hydroxyrotenone (Rotenolone)Silt Clay Loam Soil20°C, Dark52 days researchgate.net
12a-hydroxyrotenone (Rotenolone)Loamy Soil20°C, Dark23 days researchgate.net
RotenoloneLake Water (Field Study)Post-treatment, under ice coverUp to 280 days nih.gov

Bioaccumulation and Biotransformation in Non-Target Organisms

The uptake, metabolism, and elimination of rotenoids by non-target organisms, particularly fish, have been the subject of scientific investigation. Rotenone is readily absorbed by fish, primarily through the gills. doc.govt.nz Once absorbed, it is metabolized into various products.

Studies on bluegills have shown that rotenone is biotransformed into at least six different products. fisheries.org Among these, rotenolone and 6',7'-dihydro-6',7'-dihydroxyrotenolone have been tentatively identified as oxidation products in tissue extracts. fisheries.org The viscera of the fish appear to be a primary site of metabolism, with over 60% of the radioactivity from labeled rotenone being present as a highly water-soluble compound. fisheries.org The parent rotenone constituted only a small fraction of the extractable activity in the viscera after prolonged exposure, indicating efficient metabolism. fisheries.org

The elimination of rotenoid activity from fish tissues has been observed to be biphasic, following first-order kinetics. fisheries.org The rate of elimination can vary between different body components. fisheries.org Bioconcentration factors (BCF) for rotenone and its metabolites have been calculated, showing that when based on the total radioactivity (including metabolites), the BCF is significantly higher than when calculated based on the parent compound alone. fisheries.org This highlights the importance of considering the bioaccumulation of metabolites in ecological risk assessments.

Table 2: Bioconcentration Factors (BCF) of Rotenone and its Metabolites in Bluegill Tissues

Tissue ComponentBCF (Based on Total 14C Activity)BCF (Based on Parent Rotenone)Citation
Head16525.4 fisheries.org
Viscera3,55011 fisheries.org
Carcass12526 fisheries.org

Future Directions and Emerging Research Avenues for Hydroxylated Rotenoid Studies

Discovery of Novel Biological Activities and Molecular Targets for DH-6-OH-rotenone

Future research will likely focus on a broader characterization of the biological activities of this compound beyond its currently known interactions. While its parent compounds, like rotenone (B1679576), are well-known inhibitors of mitochondrial complex I, the hydroxylation at the 6-position may alter its binding affinity and selectivity for various molecular targets. nih.govcam.ac.uk

A network pharmacology study identified this compound as a positive control in assessing the binding stability of other compounds to Mitogen-Activated Protein Kinase 1 (MAPK1), with a noted binding affinity of -7.8 kcal/mol. This suggests that MAPK1 could be a potential molecular target for this compound, an avenue that warrants further experimental validation. The exploration of other potential targets is a crucial next step. For instance, deguelin (B1683977), another rotenoid, is known to inhibit Akt and affect the NF-κB pathway, highlighting the potential for rotenoids to interact with various signaling cascades. oup.com Investigating whether this compound modulates these or other cancer-related pathways, such as those involving p53 or c-myc, could reveal novel therapeutic applications. researchgate.net

Furthermore, the antimicrobial and anti-inflammatory properties observed in other rotenoids suggest that this compound should be screened for similar activities. researchgate.nettandfonline.comingentaconnect.com A comprehensive screening against a panel of cancer cell lines, bacteria, and fungi, coupled with proteomics and genomics approaches, could uncover previously unknown biological functions and molecular targets.

Binding Affinity of this compound
CompoundMolecular TargetBinding Affinity (kcal/mol)
This compoundMAPK1-7.8

Development of Advanced Research Tools and Chemical Probes Based on this compound

The unique structure of this compound makes it an attractive scaffold for the development of chemical probes to investigate biological systems. By attaching fluorescent tags or biotin (B1667282) labels to the this compound molecule, researchers can create powerful tools for visualizing its subcellular localization, identifying its binding partners, and elucidating its mechanisms of action.

The synthesis of a library of hydroxylated rotenoids has already demonstrated the feasibility of chemically modifying the rotenoid core. nih.govcam.ac.uk This approach can be extended to generate a suite of probes based on this compound. For example, photo-affinity probes could be developed to covalently link to and identify its specific protein targets within a cell lysate. Such tools would be invaluable for confirming the interaction with MAPK1 and discovering new, unanticipated targets.

Moreover, the creation of derivatives with altered hydrophilicity or cell permeability could help in dissecting the specific cellular compartments where this compound exerts its effects. These advanced research tools would not only advance our understanding of this specific compound but also contribute to the broader study of cellular metabolism and signaling pathways affected by rotenoids.

Investigation of this compound in Combinatorial Biological Interventions

A significant future research direction is the evaluation of this compound in combination with other therapeutic agents. The complex nature of diseases like cancer often requires multi-target approaches for effective treatment. Given that rotenoids can induce apoptosis and inhibit cell proliferation, studying this compound in combination with established chemotherapy drugs or targeted therapies could reveal synergistic or additive effects. researchgate.net

For instance, if this compound indeed targets the MAPK pathway, combining it with inhibitors of parallel survival pathways, such as the PI3K/Akt pathway, could lead to enhanced cancer cell death. In silico studies have already been employed to design and screen combinatorial libraries of rotenoid derivatives for improved therapeutic potential, a strategy that could be applied to this compound. nih.govnih.gov

Furthermore, investigating its use alongside agents that modulate oxidative stress or inflammation could be beneficial, especially in the context of neurodegenerative disease models where rotenone has been traditionally used. science.govacs.org These combinatorial studies will be essential in defining the therapeutic potential and optimal clinical application of this compound.

Addressing Complex Pleiotropic Responses to this compound Exposure in Research Models

Rotenone is known to elicit complex and pleiotropic responses in cellular and animal models, affecting a wide range of cellular processes including cell cycle, DNA damage response, and redox homeostasis. science.gov It is highly probable that this compound, as a close derivative, also induces multifaceted biological effects. A critical area of future research will be to systematically dissect these complex responses.

Metformin, another compound with pleiotropic activities, has been shown to protect against rotenone-induced toxicity by modulating various pathways, including antioxidant and anti-inflammatory responses. nih.gov Investigating similar interactions with this compound could provide insights into its complex mechanism of action and potential for therapeutic modulation.

Biotechnological Approaches for Enhanced Production or Targeted Structural Modification

The natural abundance of this compound may be limited, necessitating the development of efficient and sustainable production methods. Biotechnological approaches offer a promising alternative to chemical synthesis or extraction from natural sources. tandfonline.combenthambooks.com

Metabolic engineering of microorganisms or plant cell cultures could be employed to enhance the production of this compound or its precursors. rjpharmacognosy.ir This could involve the introduction of specific genes encoding for hydroxylating enzymes into a host organism that produces a suitable rotenoid scaffold. The use of microbial biotransformation is a well-established technique for the derivatization of natural products and could be adapted for the specific hydroxylation of rotenoids. benthambooks.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.